molecular formula C14H18N4O B7471653 N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide

N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide

Cat. No. B7471653
M. Wt: 258.32 g/mol
InChI Key: WKABNNYGGPTPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide, also known as BM212, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazole-containing compounds that have shown promising results in various scientific studies. In

Scientific Research Applications

N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been investigated for its anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of various enzymes, such as COX-2 and 5-lipoxygenase, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been found to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In neurodegenerative diseases, this compound has been shown to protect against oxidative stress and reduce inflammation. This compound has also been found to exhibit analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its broad range of potential applications. It has been shown to exhibit anti-tumor, neuroprotective, anti-inflammatory, and analgesic properties, making it a versatile compound for various studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of this compound's potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide involves a multi-step process that starts with the reaction of 5-tert-butyl-2-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-14(2,3)11-9-12(18(4)17-11)16-13(19)10-7-5-6-8-15-10/h5-9H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKABNNYGGPTPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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